Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate
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Overview
Description
Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate is an organic compound with the molecular formula C15H19NO2 It is a benzoate ester derivative, characterized by the presence of a cyclohex-2-en-1-ylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The initial step involves the alkylation of a suitable precursor, such as 4-aminobenzoic acid, with cyclohex-2-en-1-ylamine under basic conditions.
Esterification: The resulting intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the final product
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, leading to the formation of different ester derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in pain management.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate involves its interaction with specific molecular targets, such as sodium ion channels on nerve membranes. By binding to these channels, the compound reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses. This results in a local anesthetic effect, providing temporary relief from pain .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.
Ethyl 3-(benzylamino)-4-(cyclohexylamino)benzoate: Another benzoate ester with similar structural features .
Uniqueness
Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate is unique due to the presence of the cyclohex-2-en-1-ylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl 4-(cyclohex-2-en-1-ylamino)benzoate |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h4,6,8-11,13,16H,2-3,5,7H2,1H3 |
InChI Key |
KTAGRPJSMBBZOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2CCCC=C2 |
Origin of Product |
United States |
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